molecular formula C13H9FN2 B13046212 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine

3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B13046212
M. Wt: 212.22 g/mol
InChI Key: NKHAOWCEKXFJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine (CAS 2225878-75-9) is a pyrrolopyridine-based compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C13H9FN2 and a molecular weight of 212.23 g/mol, this heterocyclic scaffold is a key intermediate for developing novel therapeutic agents . The core pyrrolopyridine structure is a privileged scaffold in pharmacology, known for its diverse biological activities. Researchers value this compound for its potential applications in oncology, particularly as a building block for kinase inhibitor development. Analogous pyrrolopyridine derivatives have demonstrated potent activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are critical targets in various cancers . Furthermore, structurally similar compounds have been explored as selective Phosphodiesterase 4B (PDE4B) inhibitors for central nervous system (CNS) diseases and inflammatory disorders, highlighting the versatility of this chemical class . The specific substitution pattern of a fluorine atom at the 3-position and a phenyl group at the 6-position is designed to optimize interactions with enzyme binding pockets, influencing the compound's electronic properties, metabolic stability, and overall binding affinity. This makes this compound a valuable template for structure-activity relationship (SAR) studies in hit-to-lead and lead optimization campaigns. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-6-phenyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H

InChI Key

NKHAOWCEKXFJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=CN3)F)N=C2

Origin of Product

United States

Preparation Methods

Suzuki Coupling-Based Assembly

  • Starting materials: 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are commonly employed as precursors.
  • Coupling partner: Phenylboronic acid or substituted phenylboronic acids.
  • Catalyst system: Palladium-based catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) are used.
  • Reaction conditions: The reaction is typically carried out in a dioxane/water mixture under nitrogen atmosphere at elevated temperatures (~80 °C to reflux) for 1 to 16 hours.
  • Work-up: Acidification followed by extraction and purification via chromatography or ion-exchange resin treatment.
  • Outcome: This method efficiently installs the phenyl group at the 6-position on the pyrrolo ring, yielding 6-phenyl derivatives which can be further functionalized.

Photoredox-Mediated Fluorination and Pyridine Ring Construction

  • Fluorination strategy: Utilizes α,α-difluoro-β-iodoketones as fluorine sources.
  • Coupling partner: Silyl enol ethers derived from ketones.
  • Catalyst: fac-Ir(ppy)3 under blue LED irradiation.
  • Reaction mechanism: Photoredox catalysis facilitates C–C bond formation between the iodoketone and silyl enol ether, followed by condensation with ammonium acetate to form the fluoropyridine ring.
  • Reaction conditions: DMF solvent, elevated temperature (~120 °C), reaction time around 3 hours.
  • Yield: High isolated yields (~90%) for fluoropyridine products.
  • Advantages: One-pot synthesis avoiding intermediate isolation, mild conditions, and high selectivity for 3-fluoropyridine formation.

Cyclization of Amino-Substituted Pyrrole Carbonitriles

  • Starting materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.
  • Cyclization reagents: Acetylacetone, ethyl cyanoacetate, or malononitrile under reflux in acetic acid with catalytic HCl.
  • Product: Formation of fused pyrrolo[2,3-b]pyridine derivatives.
  • Purification: Silica gel chromatography.
  • Notes: This method allows for the construction of the bicyclic core with substitution patterns suitable for further functionalization, including fluorination steps.
Method Key Reagents & Catalysts Solvent/System Temperature (°C) Time (h) Yield (%) Notes
Suzuki Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3 Dioxane/Water (2.5:1) 80 to reflux 1–16 Not specified, generally high Requires inert atmosphere, purification via chromatography or ion-exchange resin
Photoredox Fluoropyridine Synthesis α,α-Difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)3 DMF 120 3 90 (isolated) One-pot synthesis, blue LED irradiation, no base needed
Cyclization of Amino-Pyrrole Carbonitriles 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, acetylacetone/ethyl cyanoacetate/malononitrile, AcOH, catalytic HCl Acetic acid Reflux 4 High yields Produces fused bicyclic pyrrolo[2,3-b]pyridines
  • Suzuki Coupling: The palladium catalyst facilitates oxidative addition of the bromopyrrole substrate, transmetalation with the phenylboronic acid, and reductive elimination to form the C–C bond at the 6-position.
  • Photoredox Fluorination: Visible light excitation of the iridium catalyst generates a reactive species that reduces the α,α-difluoro-β-iodoketone, enabling radical coupling with the silyl enol ether. Subsequent condensation with ammonium acetate forms the pyridine ring with fluorine at the 3-position.
  • Cyclization: Acid-catalyzed condensation of amino-pyrrole carbonitriles with diketones or cyanoesters leads to ring closure, forming the fused bicyclic heterocycle.

The preparation of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves a combination of modern cross-coupling techniques and innovative photoredox catalysis for fluorination. The Suzuki coupling method is well-established for the installation of the phenyl group, while photoredox-mediated synthesis offers a streamlined route to introduce the fluorine substituent efficiently. Cyclization methods provide alternative routes to the heterocyclic core with potential for diverse substitution.

For researchers aiming to synthesize this compound:

  • Employ Suzuki coupling for phenyl substitution on a suitably brominated pyrrolo[3,2-B]pyridine scaffold.
  • Use photoredox catalysis for selective introduction of the 3-fluoro substituent via α,α-difluoro-β-iodoketones and silyl enol ethers.
  • Consider cyclization of amino-pyrrole carbonitriles for constructing the bicyclic core before functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent . Its structural framework allows for the modulation of biological activities, particularly in the context of cancer therapy and neurological disorders.

Cancer Therapy

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant activity against various cancer types. For instance, compounds based on this scaffold have been developed as MPS1 inhibitors , which play a crucial role in the regulation of the cell cycle. A study demonstrated that these inhibitors stabilize an inactive conformation of MPS1, leading to effective dose-dependent inhibition in tumor models .

Additionally, another series of pyrrolo[2,3-b]pyridine derivatives showed potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One compound from this series exhibited IC50 values in the nanomolar range against FGFR1, 2, and 3, highlighting its potential as a lead compound for further optimization in cancer treatment .

Neurological Disorders

3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine has also been explored as a negative allosteric modulator of the GluN2B receptor subtype of NMDA receptors. This modulation is significant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to enhance cognitive function while reducing excitotoxicity makes it a candidate for further research in neuropharmacology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves palladium-mediated coupling reactions that allow for the introduction of various substituents at strategic positions on the pyrrolo-pyridine scaffold. The structure-activity relationship studies reveal that modifications at the phenyl group significantly affect biological activity and selectivity towards target proteins .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study ReferenceApplication AreaKey Findings
Cancer TherapyPotent MPS1 inhibitors with favorable pharmacokinetics
FGFR InhibitionNanomolar activity against FGFRs; potential lead for cancer therapy
Neurological DisordersGluN2B negative allosteric modulation; potential cognitive enhancer

These findings indicate a promising future for this compound in drug development pipelines targeting both oncology and neurology.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and phenyl group play crucial roles in modulating the compound’s binding affinity and selectivity. Upon binding to its target, the compound can influence downstream signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 2104759-69-3)
  • Formula : C₁₃H₁₀N₂
  • Molecular Weight : 194.24 g/mol
  • Key Difference : Lacks the 3-fluoro substituent.
  • Impact : Reduced electronegativity at position 3 may lower binding affinity in biological targets compared to the fluorinated analog. The phenyl group at position 6 remains unchanged, retaining lipophilicity .
6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-52-6)
  • Formula : C₁₄H₉F₃N₂
  • Molecular Weight : 262.24 g/mol
  • Key Difference : Trifluoromethylphenyl group at position 6 instead of phenyl.
  • The absence of fluorine at position 3 alters electronic properties .
6-Fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-33-2)
  • Formula : C₇H₅FN₂
  • Molecular Weight : 136.13 g/mol
  • Impact : Smaller molecular size and reduced lipophilicity limit membrane permeability. The fluorine at position 6 may direct reactivity differently in synthetic modifications .

Halogen and Functional Group Variations

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1086064-46-1)
  • Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Key Difference : Bromine at position 6 and methyl group at position 1.
  • Impact: Bromine serves as a leaving group for cross-coupling reactions, offering synthetic versatility.
5-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
  • Formula : C₇H₄FN₃O₂
  • Molecular Weight : 181.12 g/mol
  • Key Difference : Nitro group at position 3 and fluorine at position 3.

Pharmacological Potential

Patent data highlight pyrrolo[3,2-b]pyridine derivatives as Fyn kinase inhibitors, with substituents critically influencing activity . For example:

  • 3-Fluoro-6-phenyl substitution : Likely optimizes kinase binding via fluorine’s electronegativity and phenyl’s hydrophobic interactions.
  • Sulfonyl and piperidinyl derivatives (e.g., 1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine, CAS 651024-73-6): Introduce hydrogen-bond acceptors (sulfonyl) and basic amines (piperidinyl), enhancing target engagement and solubility .

Biological Activity

3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) implicated in various cancers. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13_{13}H9_9FN2_2, with a molecular weight of approximately 212.22 g/mol. The presence of a fluorine atom at the 3-position enhances the compound's lipophilicity, affecting its bioavailability and interaction with biological targets .

Inhibition of FGFRs

Research indicates that derivatives of pyrrolo[3,2-B]pyridine, including this compound, exhibit significant inhibitory activity against FGFRs. These receptors play critical roles in cell proliferation and differentiation, making them attractive targets for cancer therapy. Notably, compounds with similar structures have shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3, with IC50_{50} values in the nanomolar range .

Anti-Cancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, a related compound was shown to significantly reduce the viability of breast cancer cells (4T1) and induce apoptosis. Additionally, it inhibited cell migration and invasion by modulating key proteins involved in these processes .

Anti-inflammatory Effects

Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyrrolo[2,3-b]pyridine highlighted the biological evaluation of these compounds as FGFR inhibitors. Among them, one derivative exhibited IC50_{50} values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity. The study emphasized structure-activity relationships (SAR) that could guide further optimization for enhanced efficacy against cancer cell lines .

CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)Biological Activity
Compound 4h79Inhibits proliferation and induces apoptosis in breast cancer cells
Compound 4g25712Moderate activity; less effective than 4h

Pharmacological Testing

Further pharmacological testing revealed that this compound derivatives could enhance inhibition of migration and invasion in cancer cells through down-regulation of matrix metalloproteinase (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP2) .

Q & A

Basic: What are the established synthetic routes for 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-b]pyridine?

Synthesis typically involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. Key steps include:

  • Fluorination : Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine at the 3-position, as demonstrated in fluoropyridine derivatives .
  • Phenyl group introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with phenylboronic acid, leveraging palladium catalysts under inert conditions .
  • Core assembly : Construct the pyrrolo[3,2-b]pyridine scaffold via cyclization reactions, such as the Gould-Jacobs reaction or metal-mediated cycloadditions.

Basic: How can reaction conditions be optimized for introducing fluorine substituents?

Fluorination efficiency depends on:

  • Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilic fluorination by stabilizing intermediates .
  • Temperature control : Moderate heating (80–120°C) minimizes side reactions while ensuring complete substitution.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield, as shown in analogous furopyridine syntheses .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pyrrolo[3,2-b]pyridine derivatives?

SAR studies often involve:

  • Substituent variation : Systematic modification of the phenyl (6-position) and fluorine (3-position) groups to assess electronic and steric effects. For example, replacing fluorine with chloro or bromo alters binding affinity in sigma ligand analogs .
  • Biological assays : Test compounds against target receptors (e.g., sigma receptors, kinases) using competitive binding assays or enzymatic activity screens.
  • QSAR modeling : Apply 3D-WHIM or 3D-GETWAY descriptors to correlate substituent properties with bioactivity, as demonstrated in anti-HCC thienopyridine derivatives .

Advanced: How do electronic effects of fluorine and phenyl groups influence bioactivity?

  • Fluorine : Enhances metabolic stability and modulates electron density, improving binding to hydrophobic pockets (e.g., in kinase inhibitors). Its strong electronegativity can alter π-π stacking interactions .
  • Phenyl group : Provides steric bulk and engages in van der Waals interactions. Substituents on the phenyl ring (e.g., electron-withdrawing groups) fine-tune solubility and target selectivity, as seen in BTK inhibitors .

Advanced: How to resolve contradictions in biological data across studies?

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 for anti-HCC activity) and control for variables like solvent effects .
  • Dose-response analysis : Confirm activity across multiple concentrations to rule out false positives/negatives.
  • Computational cross-check : Compare experimental IC₅₀ values with QSAR predictions to identify outliers .

Basic: What precautions are necessary for handling and storing this compound?

  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation, as recommended for halogenated pyrrolopyridines .
  • Handling : Use gloveboxes or fume hoods to avoid inhalation/contact, given the toxicity of similar iodo and bromo analogs .

Advanced: What methodologies assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light, then monitor decomposition via HPLC or LC-MS.
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining parent compound over time.
  • Crystallography : Analyze crystal structure (if available) to identify vulnerable bonds, as shown in related pyrano[3,2-b]pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.